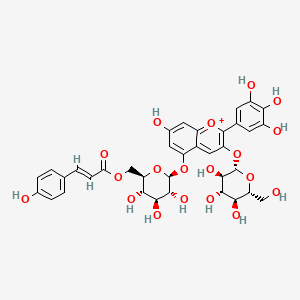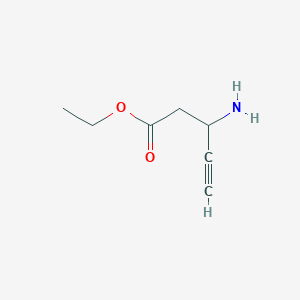![molecular formula C16H22N6O2 B1262357 2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(3-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Molecular and Crystal Structure Analysis
The compound demonstrates potential in molecular and crystal structure analysis. For instance, Dolzhenko et al. (2011) studied the molecular and crystal structure of a related triazine compound, highlighting its unique crystalline properties and potential for molecular structure investigations (Dolzhenko et al., 2011).
Synthesis and Antimicrobial Activity
Research by Patel et al. (2011) on related pyridine derivatives indicates the possibility of synthesizing compounds with antimicrobial properties, suggesting potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Novel Synthetic Routes and Pseudopeptidic Structures
Sañudo et al. (2006) explored the synthesis of triazinyl alaninamides, a new class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and structures for triazine-based compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Potential as Dihydrofolate Reductase Inhibitors
The work of Mackenzie and Stevens (1972) on triazines with a potential role as irreversible dihydrofolate reductase inhibitors hints at the therapeutic applications in cancer treatment or as antimicrobial agents (Mackenzie & Stevens, 1972).
Charge Transfer Complex Studies
Al-Attas et al. (2009) examined the formation of charge transfer complexes between triazine derivatives and chloranilic acid, which could be significant in the development of novel materials and sensors (Al-Attas, Habeeb, & Al-Raimi, 2009).
Research by Stevens, Chui, and Castro (1993) on introducing functional groups into sterically-hindered positions in triazines can contribute to the field of organic synthesis, particularly in developing complex molecular structures (Stevens, Chui, & Castro, 1993).
properties
Product Name |
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Molecular Formula |
C16H22N6O2 |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
2-[[4-(3-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O2/c1-24-13-6-4-5-12(11-13)18-15-19-14(17-7-10-23)20-16(21-15)22-8-2-3-9-22/h4-6,11,23H,2-3,7-10H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
ZWMFEPYFXMGRTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
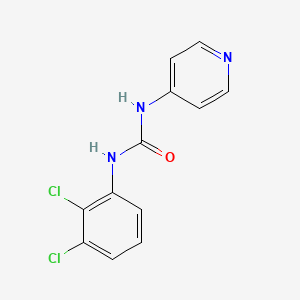
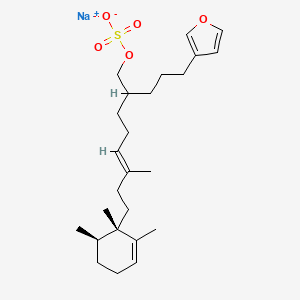
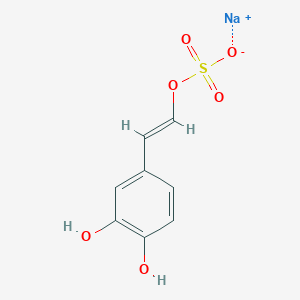
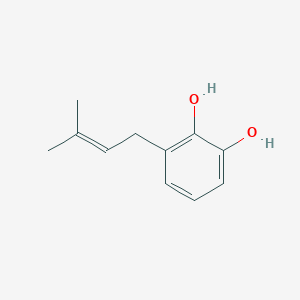
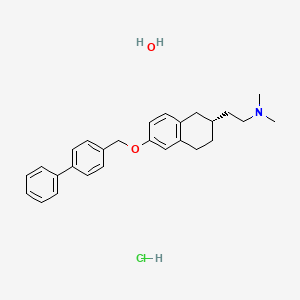
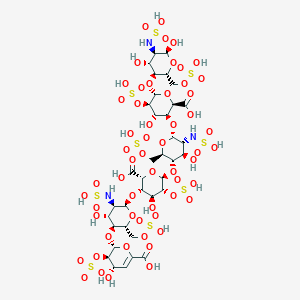
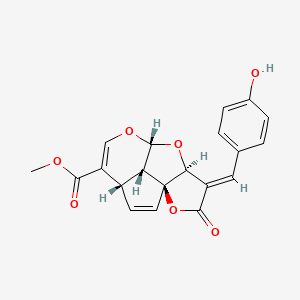
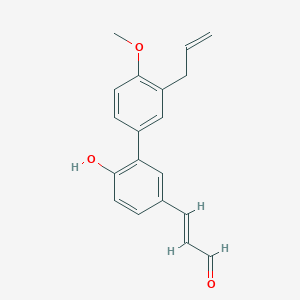
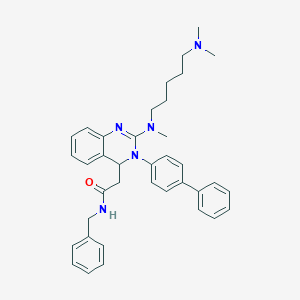
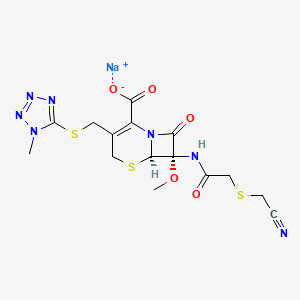
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
